![molecular formula C24H20FN3O2S B3410511 4-Fluoro-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897481-03-7](/img/structure/B3410511.png)
4-Fluoro-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole
Overview
Description
Scientific Research Applications
Structural Investigation
The compound has been used in structural investigations. It crystallizes in the monoclinic centrosymmetric space group P21/c and its molecular conformation is stabilized via an intramolecular N—H O hydrogen bond .
Synthesis of Potent Inhibitors
4-Fluoro-3-hydroxybenzoic acid, which is structurally similar to the compound , may serve as a starting material in the synthesis of potent inhibitors of β-arylsulfotransferase IV (β-AST-IV) .
Anticancer Research
Compounds with similar structures, such as benzoxazoles with piperazine and fluorine moieties, have been synthesized and evaluated for their cytotoxicity on human A-549 lung carcinoma cells . Some of these new benzoxazoles show potential anticancer activity .
Drug Development
The compound’s structure is similar to that of thiosemicarbazides (TSCs), which constitute an important class of organic compounds used in the synthesis of five- and six-membered heterocyclic compounds and transition-metal complexes . These compounds play a significant role in biological applications .
Biological Applications
The compound’s structure is similar to that of benzoxazoles, which have been shown to exhibit a broad spectrum of biological activities, including anticancer, antifungal, antituberculosis, mPGES-1 inhibitor, 5-HT receptor antagonist, CETP inhibitor, and antiplasmodial activities .
Commercial Availability
The compound is commercially available from suppliers such as ChemDiv, Inc., and Life Chemicals Inc., indicating its relevance in scientific research .
Mechanism of Action
Target of Action
Similar compounds have been found to target dna gyrase , a type II topoisomerase found in bacteria, which is involved in the replication, transcription, and repair of bacterial DNA.
Mode of Action
It is suggested that similar compounds may have a new binding mode to dna gyrase , allowing for a more potent antibacterial effect and activity against current quinolone-resistant bacterial strains .
Biochemical Pathways
It is known that dna gyrase, a potential target of similar compounds, plays a crucial role in the bacterial dna replication pathway . By inhibiting DNA gyrase, these compounds can prevent bacterial DNA replication, leading to the death of the bacteria.
Pharmacokinetics
Similar compounds have been used for pharmaceutical testing , suggesting that they may have suitable pharmacokinetic properties for drug development.
Result of Action
If the compound acts similarly to other dna gyrase inhibitors, it would lead to the inhibition of bacterial dna replication, resulting in the death of the bacteria .
properties
IUPAC Name |
[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-phenoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O2S/c25-20-10-5-11-21-22(20)26-24(31-21)28-14-12-27(13-15-28)23(29)17-6-4-9-19(16-17)30-18-7-2-1-3-8-18/h1-11,16H,12-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAQQOWQVIOHKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC(=CC=C4)OC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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